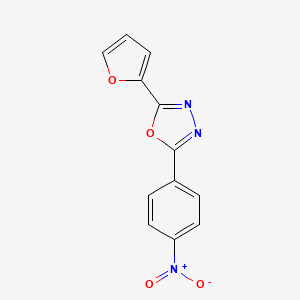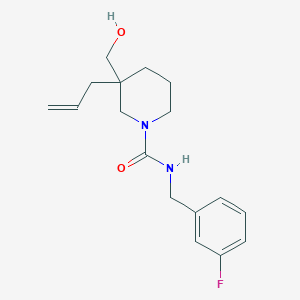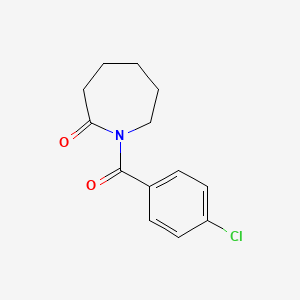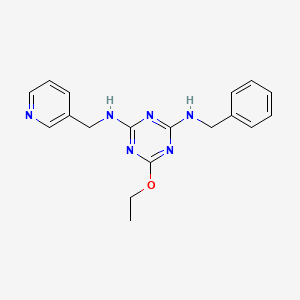![molecular formula C9H8F3NO2S B5506370 methyl {4-[(trifluoromethyl)thio]phenyl}carbamate](/img/structure/B5506370.png)
methyl {4-[(trifluoromethyl)thio]phenyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of methyl {4-[(trifluoromethyl)thio]phenyl}carbamate and its analogues has been achieved through novel, convenient methods under mild conditions, offering excellent yield and low cost. One study highlights a novel method to prepare methyl (4-trifluoromethoxy)phenylcarbamate, a key intermediate for various pesticides, achieving over 95% yield in some cases. This method is applicable to other aniline derivatives, resulting in high yields of desired products with very pure outcomes (Zhang, J., Zhang, L., & Sun, D., 2011).
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within a molecule. For compounds similar to this compound, studies often focus on determining the tautomeric forms and stabilization through intramolecular hydrogen bonding, as demonstrated by the analysis of ethyl ({[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]amino}carbonothioyl)carbamate (Dolzhenko, A., Tan, G. K., Koh, L. L., Dolzhenko, A., & Chui, W. K., 2010).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, yielding a range of products. For instance, its synthesis from aniline using methyl formate as a green and efficient carbonylating agent showcases an alternative route to the carbamate via formanilide as an intermediate, highlighting the compound's versatility in synthesis processes (Yalfani, M., Lolli, G., Müller, T., Wolf, A., & Mleczko, L., 2015).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, are crucial for understanding its behavior in different environments and applications. While specific studies on these properties were not found in the provided papers, they are typically determined through standard laboratory techniques and significantly impact the compound's applicability in various industrial processes.
Chemical Properties Analysis
The chemical properties of this compound include its reactivity with other chemical species, stability under different conditions, and its potential to undergo various chemical transformations. The carbomethoxylating reactivity of methyl phenyl carbonate toward aromatic amines, for instance, reveals insights into the reactivity patterns of similar carbamate compounds (Distaso, M., & Quaranta, E., 2004).
Aplicaciones Científicas De Investigación
Detection and Sensing Technologies
One significant application of materials related to methyl {4-[(trifluoromethyl)thio]phenyl}carbamate in scientific research is in the field of detection and sensing. For instance, a novel fluorescent poly(2,7-carbazole) with a phenyl side chain related to the target compound has been utilized to detect explosive compounds like TNT and DNT due to its high recycled fluorescence quenching sensitivity. This sensitivity is attributed to the strong electron-donating ability and the weakened interaction between polymer chains caused by the bulky side chain, highlighting the potential of such compounds in the development of sensitive detection materials for hazardous substances (Nie et al., 2011).
Catalysis and Synthesis
The compound and its analogs are also instrumental in catalysis and chemical synthesis. Methyl phenyl carbonate, a compound with a similar structure, has been explored as a carbomethoxylating agent for aromatic amines in the presence of group 3 metal triflate catalysts. This process is notable for its efficiency and selectivity under mild conditions, showcasing the utility of these compounds in facilitating chemical transformations with potential applications in industrial and pharmaceutical synthesis (Distaso & Quaranta, 2004).
Pesticide Synthesis
Additionally, methyl (4-trifluoromethoxy)phenylcarbamate, an analogous compound, has been synthesized as a key intermediate for various pesticides. The synthesis methods developed offer high yields and low costs, contributing to more economical and environmentally friendly pesticide production. This demonstrates the compound's relevance in the agricultural sector, particularly in the manufacturing of pesticides like indoxacarb (Jiafu Zhang et al., 2011).
Chiral Recognition and Separation
In the realm of chromatography and chiral separation, derivatives of cellulose triphenylcarbamate, which share a functional similarity with the target compound, have been investigated. These derivatives exhibit controlled chiral recognition abilities as stationary phases in high-performance liquid chromatography. The study highlights the influence of substituents on optical resolution ability, underscoring the importance of such compounds in the separation of enantiomers (Okamoto et al., 1986).
Mecanismo De Acción
Safety and Hazards
The safety data sheet for 4-(Trifluoromethyl)thiophenol, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl N-[4-(trifluoromethylsulfanyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2S/c1-15-8(14)13-6-2-4-7(5-3-6)16-9(10,11)12/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPUFOVBEJZADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5506295.png)

methanone](/img/structure/B5506318.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506326.png)


![4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506349.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506363.png)

![3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5506378.png)

![3-(2-{4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5506402.png)